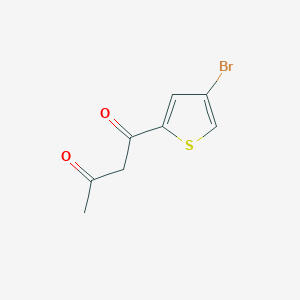
1-(4-Bromothiophen-2-YL)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromothiophen-2-YL)butane-1,3-dione is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a butane-1,3-dione moiety
Méthodes De Préparation
The synthesis of 1-(4-Bromothiophen-2-YL)butane-1,3-dione typically involves the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst . The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
1-(4-Bromothiophen-2-YL)butane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl groups in the butane-1,3-dione moiety can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation and reduction reactions can modify the electronic properties of the compound.
Applications De Recherche Scientifique
1-(4-Bromothiophen-2-YL)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, as its thiophene moiety can mimic certain biological structures.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromothiophen-2-YL)butane-1,3-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its thiophene ring, which can form π-π interactions or hydrogen bonds with amino acid residues. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. The butane-1,3-dione moiety can act as a chelating agent, binding to metal ions and affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Bromothiophen-2-YL)butane-1,3-dione include:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound has a trifluoromethyl group instead of a bromine atom, which can significantly alter its electronic properties and reactivity.
1-(4-Chlorothiophen-2-yl)butane-1,3-dione: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions with other molecules.
1-(4-Methylthiophen-2-yl)butane-1,3-dione: The methyl group can influence the compound’s steric and electronic properties, making it less reactive than its brominated counterpart.
Propriétés
Formule moléculaire |
C8H7BrO2S |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
1-(4-bromothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7BrO2S/c1-5(10)2-7(11)8-3-6(9)4-12-8/h3-4H,2H2,1H3 |
Clé InChI |
MQWGVXDZULZDPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CC(=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


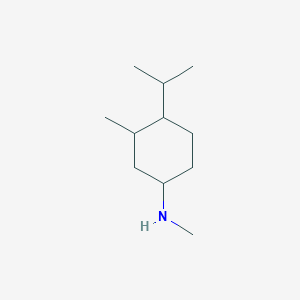
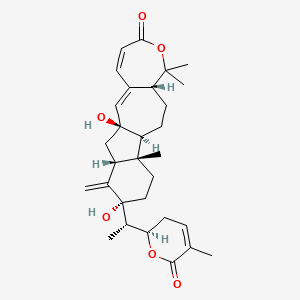
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
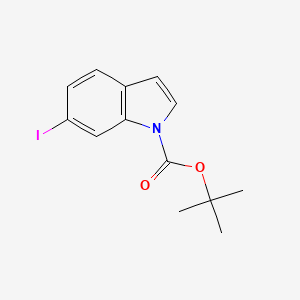
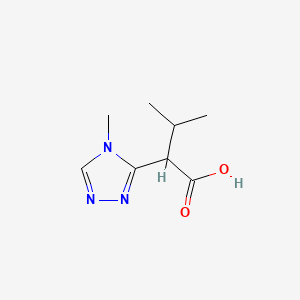

![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)


![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)
